molecular formula C11H17N3O5S B2924658 N-[2-Hydroxy-3-(methylamino)propyl]-N-methyl-2-nitrobenzenesulfonamide CAS No. 2138547-56-3

N-[2-Hydroxy-3-(methylamino)propyl]-N-methyl-2-nitrobenzenesulfonamide

Cat. No. B2924658
CAS RN: 2138547-56-3
M. Wt: 303.33
InChI Key: IDEJXTUGSQKFQX-UHFFFAOYSA-N
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Description

N-[2-Hydroxy-3-(methylamino)propyl]-N-methyl-2-nitrobenzenesulfonamide, commonly known as HMS, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications. HMS is a sulfonamide derivative that has been synthesized using various methods, each with its advantages and limitations.

Mechanism of Action

HMS exerts its effects through the inhibition of carbonic anhydrase. This enzyme is responsible for the conversion of carbon dioxide and water to bicarbonate and protons. Inhibition of carbonic anhydrase leads to a decrease in bicarbonate production, which can have a range of effects on cellular processes.
Biochemical and Physiological Effects
HMS has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. HMS has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis. Additionally, HMS has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

HMS has several advantages as a research tool. It is a potent inhibitor of carbonic anhydrase, making it useful for studying the role of this enzyme in cellular processes. Additionally, it has been shown to have anticancer and anti-inflammatory effects, making it a versatile research tool. However, like all research tools, HMS has limitations. It is important to note that the effects of HMS may vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for research involving HMS. One potential avenue is the development of HMS analogs with improved potency and selectivity. Additionally, further studies are needed to elucidate the mechanisms underlying the anticancer and anti-inflammatory effects of HMS. Finally, research is needed to explore the potential therapeutic applications of HMS, including its use as a cancer treatment or in the treatment of inflammatory diseases.
In conclusion, HMS is a promising research tool with diverse applications in scientific research. Its potent inhibition of carbonic anhydrase, anticancer and anti-inflammatory effects make it a versatile compound for studying cellular processes. Further research is needed to fully understand the potential therapeutic applications of HMS and to develop analogs with improved potency and selectivity.

Synthesis Methods

HMS can be synthesized using several methods, including the reaction of 2-nitrobenzenesulfonyl chloride with N-methyl-1,3-propanediamine, followed by the reaction with formaldehyde and sodium borohydride. Another method involves the reaction of 2-nitrobenzenesulfonyl chloride with N-methyl-1,3-propanediamine, followed by the reaction with sodium cyanoborohydride. Both methods result in the synthesis of HMS with high yields.

Scientific Research Applications

HMS has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in several physiological processes. HMS has also been shown to inhibit the growth of several cancer cell lines, making it a promising candidate for cancer treatment.

properties

IUPAC Name

N-[2-hydroxy-3-(methylamino)propyl]-N-methyl-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O5S/c1-12-7-9(15)8-13(2)20(18,19)11-6-4-3-5-10(11)14(16)17/h3-6,9,12,15H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEJXTUGSQKFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(CN(C)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-hydroxy-3-(N-methyl2-nitrobenzenesulfonamido)propyl](methyl)amine

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